molecular formula C21H23FN4O4S B2859711 8-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 2034320-79-9

8-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No. B2859711
CAS RN: 2034320-79-9
M. Wt: 446.5
InChI Key: PEFSKJQDOFHPFZ-UHFFFAOYSA-N
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Description

8-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a useful research compound. Its molecular formula is C21H23FN4O4S and its molecular weight is 446.5. The purity is usually 95%.
BenchChem offers high-quality 8-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research on compounds with a structure similar to 8-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one includes studies on their crystal structure. For instance, the crystal structure of a quinolone antibiotic with a related structure has been analyzed to understand its chemical behavior and the molecular interactions within its crystal form (Hernández-Quiroz, Hernández-Ortega, & Soriano-garcia, 1999).

Antibacterial Activity

A significant area of research involving compounds structurally similar to the one is their antibacterial activity. Various studies have synthesized and tested similar compounds for their efficacy against both Gram-positive and Gram-negative bacteria. For example, novel tetracyclic quinolone antibacterials with potent antibacterial activity have been developed (Taguchi et al., 1992). Additionally, studies have focused on the synthesis and evaluation of similar compounds for DNA-gyrase inhibition and their antibacterial potency, establishing quantitative structure-activity relationships (Domagala et al., 1988).

Synthesis and Modification

Research has also delved into the synthesis of various derivatives and analogs of similar compounds, aiming to enhance their antibacterial properties and understand their structural features. Studies include the development of novel fluoroquinolone antibacterial agents containing specific substituents and assessing their antimicrobial activity against various pathogens (Hong et al., 1997). Additionally, synthesis of substituted dihydro-oxo-pyrroloquinoline-carboxylic acids for systemic infections treatment indicates the broad scope of modifications and applications of such compounds (Ishikawa et al., 1990).

Molecular Interactions and Binding

Exploration of the molecular interactions and binding mechanisms of compounds structurally similar to 8-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is another key area of research. For example, studies on pyrimethamine, a compound with a related structure, reveal insights into its binding interactions and the formation of specific molecular motifs (Balasubramani, Muthiah, & Lynch, 2007).

properties

IUPAC Name

6-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O4S/c1-2-17-19(22)21(24-12-23-17)30-15-6-7-25(11-15)31(28,29)16-9-13-3-4-18(27)26-8-5-14(10-16)20(13)26/h9-10,12,15H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFSKJQDOFHPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

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